Furan-2-yl(3-isopropoxy-5-methylphenyl)methanol

Regioisomerism Synthetic intermediate Medicinal chemistry

Furan-2-yl(3-isopropoxy-5-methylphenyl)methanol (CAS 1443343‑90‑5) is a C₁₅H₁₈O₃ secondary alcohol that combines a furan‑2‑yl ring with a 3‑isopropoxy‑5‑methylphenyl substituent at the methine carbon. Commercial listings report a molecular weight of 246.3 g·mol⁻¹ and purities of 97–98 % (HPLC).

Molecular Formula C15H18O3
Molecular Weight 246.30 g/mol
Cat. No. B11797493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuran-2-yl(3-isopropoxy-5-methylphenyl)methanol
Molecular FormulaC15H18O3
Molecular Weight246.30 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)OC(C)C)C(C2=CC=CO2)O
InChIInChI=1S/C15H18O3/c1-10(2)18-13-8-11(3)7-12(9-13)15(16)14-5-4-6-17-14/h4-10,15-16H,1-3H3
InChIKeyGXTQXKXGJGEXNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Furan-2-yl(3-isopropoxy-5-methylphenyl)methanol: Core Identity and Structural Context for Procurement Decisions


Furan-2-yl(3-isopropoxy-5-methylphenyl)methanol (CAS 1443343‑90‑5) is a C₁₅H₁₈O₃ secondary alcohol that combines a furan‑2‑yl ring with a 3‑isopropoxy‑5‑methylphenyl substituent at the methine carbon . Commercial listings report a molecular weight of 246.3 g·mol⁻¹ and purities of 97–98 % (HPLC) . The compound belongs to the furyl‑phenyl‑methanol class, which is frequently explored as a synthetic intermediate in medicinal chemistry and agrochemical research . Its substitution pattern—an electron‑donating isopropoxy group and a methyl group on the phenyl ring—differentiates it from other commercially available analogs that bear the methyl substituent on the furan ring or lack the ether oxygen entirely.

Why Furan-2-yl(3-isopropoxy-5-methylphenyl)methanol Cannot Be Replaced by a Simple In‑Class Analog


Furyl‑phenyl‑methanols are not a uniform commodity; small changes in substitution site and heteroatom content can shift hydrogen‑bonding capacity, lipophilicity, and metabolic stability . The target compound carries a methyl group on the phenyl ring and an isopropoxy ether oxygen, whereas the most frequently listed commercial analog (5‑methyl‑2‑furyl‑(3‑iso‑propoxyphenyl)methanol) places the methyl on the furan ring . That single regioisomeric change alters the electron density of the aromatic systems and the three‑dimensional orientation of the hydroxyl group, which can affect receptor‑binding poses and synthetic reactivity. Additionally, analogs that replace the isopropoxy oxygen with a methylene group (e.g., furan‑2‑yl(3‑isopropylphenyl)methanol) lose a hydrogen‑bond acceptor, further modifying physicochemical properties . The evidence below quantifies these differences where data are available and explicitly notes the limits of current comparative knowledge.

Quantitative Comparator Evidence for Furan-2-yl(3-isopropoxy-5-methylphenyl)methanol


Regioisomeric Methyl Placement: Phenyl vs. Furan Ring

The target compound bears the methyl substituent on the phenyl ring (3‑isopropoxy‑5‑methylphenyl), while the commercially prevalent analog 5‑methyl‑2‑furyl‑(3‑iso‑propoxyphenyl)methanol places the methyl group on the furan ring . No head‑to‑head biological or physicochemical comparison has been published; however, the structural difference is quantifiable by standard spectroscopic and computational descriptors. The two isomers are chemically distinct entities that cannot be used interchangeably without re‑validation of reaction conditions or biological assays.

Regioisomerism Synthetic intermediate Medicinal chemistry

Presence of Ether Oxygen: Isopropoxy vs. Isopropyl Substituent

The target compound contains an isopropoxy group (–OCH(CH₃)₂), introducing a hydrogen‑bond acceptor oxygen. The closest oxygen‑free analog, furan‑2‑yl(3‑isopropylphenyl)methanol, replaces the ether oxygen with a methylene unit . This substitution reduces the calculated topological polar surface area (TPSA) from 42.6 Ų to 33.4 Ų (estimated for the isopropyl analog) and lowers the computed logP, affecting solubility and membrane permeability. No direct experimental comparison has been reported, but the difference in hydrogen‑bond acceptor count is quantifiable.

Hydrogen-bond acceptor Lipophilicity Metabolic stability

Commercial Purity and Supply Consistency

Two independent vendors report HPLC purities of 97.0 % (Fluorochem) and 98 % (Leyan) for the target compound . In contrast, the oxygen‑free analog furan‑2‑yl(3‑isopropylphenyl)methanol is offered at 95 % purity by AKSci . The 2–3 percentage‑point purity advantage reduces the burden of by‑product removal in downstream synthesis and may translate to higher yields in coupling reactions.

Quality control Procurement specification Batch reproducibility

Hazard Profile: Acute Toxicity and Irritancy Classification

The target compound is classified as harmful if swallowed (H302), causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The regioisomeric analog 5‑methyl‑2‑furyl‑(3‑iso‑propoxyphenyl)methanol carries the same hazard statements because the two isomers share the same CAS number and safety data sheet . No acute toxicity LD₅₀ values have been published for either isomer, so procurement decisions must rely on hazard classification rather than quantitative toxicological comparison.

Safety Handling Regulatory compliance

Where Furan-2-yl(3-isopropoxy-5-methylphenyl)methanol Delivers Differentiated Value: Application Scenarios


Medicinal Chemistry SAR Exploration Requiring Defined Substitution Vectors

When a project demands a furan‑2‑yl methanol scaffold with an electron‑donating group on the phenyl ring, the target compound provides both an isopropoxy oxygen (H‑bond acceptor) and a methyl group, offering a distinct polarity and steric profile compared to analogs that lack the methyl substitution on the phenyl ring . Its 97–98 % commercial purity minimizes interference from impurities during initial SAR screening .

Synthetic Methodology Development Involving Benzylic Alcohol Functionalization

The secondary benzylic alcohol of the target compound is a versatile handle for oxidation, esterification, or etherification. The presence of the 5‑methyl group on the phenyl ring (as opposed to the furan ring in the common regioisomer) may alter the stereoelectronic environment of the methine carbon, potentially affecting reaction rates and selectivity in enantioselective transformations .

Agrochemical Intermediate Synthesis Requiring Specific Lipophilicity

The combination of a furan ring and an isopropoxy‑substituted phenyl ring yields a calculated logP of 3.46 , placing the compound in a lipophilicity range suitable for membrane permeation in agrochemical active‑ingredient design. The regioisomeric placement of the methyl group differentiates it from the more common 5‑methyl‑furan analog, potentially altering environmental fate or target‑site binding .

Procurement for Multi‑Step Synthesis Where Purity Impacts Yield

With a guaranteed purity of 97 % or higher , the target compound reduces the need for pre‑reaction purification. This is particularly valuable in sequences exceeding three synthetic steps, where cumulative yield losses from by‑products can become economically significant.

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